3-amino-4-bromo-N-(5-chloro-2-ethoxyphenyl)benzamide
CAS No.:
Cat. No.: VC17423237
Molecular Formula: C15H14BrClN2O2
Molecular Weight: 369.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H14BrClN2O2 |
|---|---|
| Molecular Weight | 369.64 g/mol |
| IUPAC Name | 3-amino-4-bromo-N-(5-chloro-2-ethoxyphenyl)benzamide |
| Standard InChI | InChI=1S/C15H14BrClN2O2/c1-2-21-14-6-4-10(17)8-13(14)19-15(20)9-3-5-11(16)12(18)7-9/h3-8H,2,18H2,1H3,(H,19,20) |
| Standard InChI Key | BMVBGJDFNHUKLU-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=C(C=C2)Br)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
3-Amino-4-bromo-N-(5-chloro-2-ethoxyphenyl)benzamide has the molecular formula C₁₅H₁₄BrClN₂O₂ and a molecular weight of 369.64 g/mol . The structure comprises:
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A benzamide backbone with amino (-NH₂) and bromo (-Br) substituents at positions 3 and 4, respectively.
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An N-linked 5-chloro-2-ethoxyphenyl group, featuring a chlorine atom at position 5 and an ethoxy (-OCH₂CH₃) group at position 2.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 1307544-83-7 |
| Molecular Formula | C₁₅H₁₄BrClN₂O₂ |
| Molecular Weight | 369.64 g/mol |
| IUPAC Name | 3-Amino-4-bromo-N-(5-chloro-2-ethoxyphenyl)benzamide |
Synthesis and Reaction Pathways
Reaction Conditions
Key conditions inferred from related compounds include:
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Temperature: 0–25°C for bromination/chlorination.
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Solvents: Polar aprotic solvents (DMF, DMSO) for amidation.
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Catalysts: Pd(PPh₃)₄ for Suzuki-Miyaura couplings if further functionalization is required .
Structural and Spectroscopic Analysis
Molecular Geometry
X-ray crystallography data are unavailable, but computational models predict:
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Planarity: The benzamide core and substituted phenyl ring adopt a near-coplanar arrangement.
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Hydrogen Bonding: The amino group forms intramolecular H-bonds with the amide carbonyl, stabilizing the structure.
Spectroscopic Signatures
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¹H NMR: Expected signals include δ 6.8–7.5 ppm (aromatic protons), δ 4.1 ppm (ethoxy -OCH₂CH₃), and δ 5.2 ppm (amide NH).
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IR: Stretching vibrations at ~3350 cm⁻¹ (N-H), 1660 cm⁻¹ (C=O), and 560 cm⁻¹ (C-Br) .
Physicochemical Properties
Table 2: Experimental and Predicted Properties
| Property | Value/Description |
|---|---|
| Melting Point | Not reported |
| Solubility | Low in water; soluble in DMSO, DMF |
| LogP (Octanol-Water) | ~3.1 (predicted) |
| Stability | Hydrolytically stable under ambient conditions |
The bromine and chlorine atoms contribute to high lipophilicity, suggesting favorable membrane permeability for biological applications .
| Application | Mechanism | Supporting Evidence |
|---|---|---|
| Anticancer | Tyrosine kinase inhibition | Patent literature |
| Antibacterial | β-lactamase inhibition | PMC studies |
| Anti-inflammatory | COX-2 modulation | Structural analogs |
Challenges and Future Directions
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